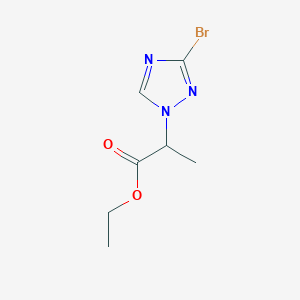
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of triazole, a five-membered heterocyclic compound that has been extensively studied for its diverse biological activities. Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has been investigated. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, urease, and tyrosinase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, which can lead to the disruption of various metabolic pathways. It has also been shown to induce oxidative stress, which can lead to cellular damage. The compound has also been shown to have an effect on the central nervous system, leading to sedative and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has several advantages for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various assays. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate. One potential direction is the investigation of its potential use as a herbicide and insecticide. The compound has shown promising results in inhibiting the growth of various plants and insects. Another potential direction is the investigation of its potential use as an anticancer drug. The compound has shown promising results in inhibiting the growth of various cancer cells. Additionally, the compound could be further modified to improve its solubility and reduce its potential toxicity.
Méthodes De Synthèse
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate can be synthesized using various methods. One of the most common methods involves the reaction of ethyl bromoacetate and sodium azide in the presence of copper(I) iodide as a catalyst. The reaction leads to the formation of ethyl 2-azido-3-bromopropionate, which is then reacted with sodium methoxide and triethylorthoformate to obtain the desired product.
Applications De Recherche Scientifique
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has been extensively studied for its potential applications in various fields. The compound has been investigated for its antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a herbicide and insecticide. The compound has shown promising results in inhibiting the growth of various microorganisms and cancer cells.
Propriétés
IUPAC Name |
ethyl 2-(3-bromo-1,2,4-triazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-13-6(12)5(2)11-4-9-7(8)10-11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBVRFVRPRAIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


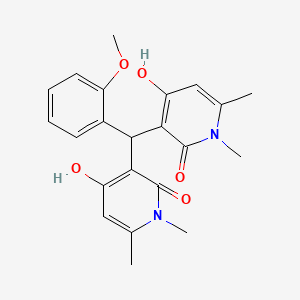


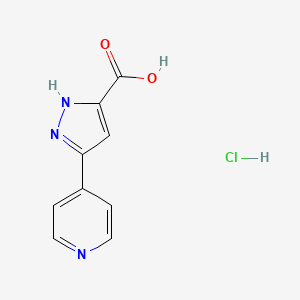
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2531660.png)
![N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531661.png)
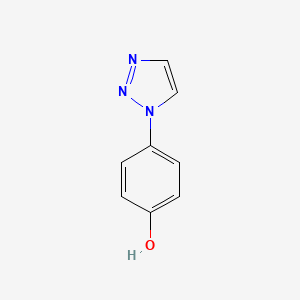
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2531665.png)
![5-(furan-2-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2531666.png)
![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)
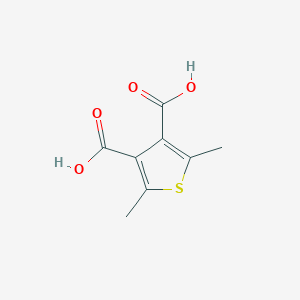
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2531670.png)
